(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC16407500
Molecular Formula: C24H20O6S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20O6S |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | [(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C24H20O6S/c1-3-28-21-7-5-4-6-17(21)14-23-24(25)20-13-10-18(15-22(20)29-23)30-31(26,27)19-11-8-16(2)9-12-19/h4-15H,3H2,1-2H3/b23-14- |
| Standard InChI Key | UQRNIBJFYSQSTC-UCQKPKSFSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Synthesis of Benzofuran Derivatives
Benzofurans can be synthesized through various methods, including palladium-copper-based catalysts, nickel-based catalysts, rhodium-based catalysts, and Lewis-acid-based catalysis .
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Palladium-Copper-Based Catalysts: These catalysts are used in intramolecular cyclization reactions to produce benzofuran derivatives. The reaction typically involves copper iodide as a cocatalyst with a palladium complex in a base like triethylamine, resulting in high yields of the target molecules .
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Nickel-Based Catalysts: Nickel salts combined with ligands like 1,10-phenanthroline are used in acetonitrile to synthesize benzofurans. The process involves reduction with zinc powder and oxidative addition to form nickel intermediates, which then undergo nucleophilic addition and transmetalation .
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Rhodium-Based Catalysts: These are used for C–H activation and migratory insertion reactions. Rhodium complexes facilitate the synthesis of widely substituted benzofurans in moderate to good yields .
Biological Activities of Benzofuran Derivatives
Benzofurans exhibit a range of biological activities:
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Antitumor Activity: Some benzofurans have shown significant antiproliferative activity against cancer cell lines. For example, certain derivatives with methyl and methoxy substitutions have demonstrated enhanced potency .
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Antibacterial Activity: Benzofurans have been explored as potential antibacterial agents due to their ability to inhibit bacterial enzymes .
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Antioxidative and Anti-inflammatory Activities: These compounds are also known for their antioxidant and anti-inflammatory properties, which make them candidates for therapeutic applications .
Data Table: Synthesis Methods for Benzofuran Derivatives
| Catalyst Type | Reaction Conditions | Yield Range |
|---|---|---|
| Palladium-Copper | CuI, PdCl2, Et3N | 84–91% |
| Nickel-Based | Ni salts, 1,10-Phen, Zn | 23–89% |
| Rhodium-Based | CpRh, TCE | 30–80% |
| Lewis-Acid-Based | Various Lewis acids | 75–91% |
This table summarizes common synthesis methods for benzofuran derivatives, which could serve as a starting point for synthesizing and studying (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate.
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